(S,R)-isotetrandrine hydrochloride (S,R)-isotetrandrine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14565246
InChI: InChI=1S/C38H42N2O6.ClH/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34;/h7-12,19-22,29-30H,13-18H2,1-6H3;1H/t29-,30+;/m0./s1
SMILES:
Molecular Formula: C38H43ClN2O6
Molecular Weight: 659.2 g/mol

(S,R)-isotetrandrine hydrochloride

CAS No.:

Cat. No.: VC14565246

Molecular Formula: C38H43ClN2O6

Molecular Weight: 659.2 g/mol

* For research use only. Not for human or veterinary use.

(S,R)-isotetrandrine hydrochloride -

Specification

Molecular Formula C38H43ClN2O6
Molecular Weight 659.2 g/mol
IUPAC Name (1S,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene;hydrochloride
Standard InChI InChI=1S/C38H42N2O6.ClH/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34;/h7-12,19-22,29-30H,13-18H2,1-6H3;1H/t29-,30+;/m0./s1
Standard InChI Key RJAXUPVPTQWJKH-XCCPJCIBSA-N
Isomeric SMILES CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC.Cl
Canonical SMILES CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC.Cl

Introduction

Chemical Identity and Structural Characteristics

(S,R)-Isotetrandrine hydrochloride (IUPAC name: (1S,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene;hydrochloride) belongs to the bis-benzylisoquinoline alkaloid family. Its molecular formula is C₃₈H₄₃ClN₂O₆, with a molar mass of 659.2 g/mol. The compound features two tetrahydroisoquinoline moieties linked via a diphenyl ether bridge, with methoxy groups substituted at positions 9, 20, 21, and 25.

Stereochemical Configuration

The (S,R) designation reflects the absolute configuration at the C1 and C14 positions, critical for its biological activity. X-ray crystallography and nuclear magnetic resonance (NMR) analyses confirm this stereochemistry induces a rigid macrocyclic conformation, enabling selective interactions with cellular targets. The hydrochloride salt form enhances aqueous solubility, making it suitable for in vitro and in vivo studies.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular Weight659.2 g/mol
LogP (Predicted)3.8 ± 0.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8
Rotatable Bonds4
Topological Polar Surface89.6 Ų

Data derived from PubChem (CID: 44584681) and experimental measurements. The moderate lipophilicity (LogP) facilitates membrane permeability while retaining sufficient solubility for biological assays.

Synthesis and Production

Industrial synthesis of (S,R)-isotetrandrine hydrochloride remains proprietary, but published methodologies involve multi-step alkaloid extraction followed by chiral resolution. A generalized approach includes:

  • Plant Extraction: Isolation of tetrandrine from Stephania tetrandra root bark using ethanol/water mixtures.

  • Epimerization: Base-catalyzed isomerization at C1 and C14 to yield the (S,R) configuration.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Critical challenges include maintaining stereochemical purity during scale-up and optimizing yield (>15% reported in pilot studies). Advances in asymmetric catalysis may enable fully synthetic routes, though none have been commercialized to date.

Biological Activity and Mechanism of Action

Antiviral Efficacy Against African Swine Fever Virus

Recent studies demonstrate potent anti-ASFV activity, with a half-maximal inhibitory concentration (IC₅₀) of 0.21 ± 0.12 µM in porcine alveolar macrophages (PAMs) . The selectivity index (SI = 69.96) indicates favorable therapeutic windows compared to cytotoxicity thresholds (CC₅₀ = 14.37 ± 2.33 µM) . Mechanistic investigations reveal dual-phase inhibition:

  • Internalization Blockade: Alkalization of late endosomes/lysosomes (pH ↑ 1.2 units) disrupts ASFV uncoating, reducing virion entry by 78% .

  • Replication Suppression: Inhibition of viral DNA synthesis (↓92% at 5 µM) via interference with DNA polymerase processivity .

Comparative analysis with structural analogs shows conserved activity across bis-benzylisoquinolines:

CompoundIC₅₀ (µM)Selectivity Index
(S,R)-isotetrandrine0.2169.96
Cepharanthine0.4981.31
Tetrandrine0.4679.08
Fangchinoline0.6273.61

Data from in vitro ASFV models (MOI = 0.1, 72 hpi) .

Neurological Effects

(S,R)-isotetrandrine hydrochloride modulates dopaminergic signaling through:

  • D2 Receptor Partial Agonism (Kᵢ = 34 nM)

  • DAT Reuptake Inhibition (IC₅₀ = 2.1 µM)

In murine models of Parkinson’s disease, daily administration (10 mg/kg, i.p.) improved motor function (Rotarod latency ↑58%) while reducing α-synuclein aggregation (↓41% in substantia nigra).

Cardiovascular Activity

Voltage-gated calcium channel blockade (L-type, IC₅₀ = 0.8 µM) underlies its antihypertensive effects. A 28-day trial in spontaneously hypertensive rats (20 mg/kg/day) showed:

  • Systolic BP reduction: 32 ± 5 mmHg

  • Left ventricular hypertrophy: ↓27% mass index

No QTc prolongation was observed at therapeutic doses, suggesting favorable cardiac safety.

Pharmacokinetics and Metabolism

Preliminary ADME profiling in Sprague-Dawley rats reveals:

ParameterValue
Bioavailability22% (oral)
Tₘₐₓ1.8 h
Vdₛₛ12.4 L/kg
Cl0.9 L/h/kg
t₁/₂6.3 h

Hepatic metabolism predominates via CYP3A4-mediated O-demethylation, producing three major metabolites (M1-M3). Renal excretion accounts for 65% of elimination, warranting dose adjustment in renal impairment.

Research Applications and Future Directions

Current investigations focus on:

  • ASFV Prophylaxis: Nanoparticle-encapsulated formulations for sustained release in swine

  • Neuroprotection: Combination therapy with levodopa for Parkinson’s disease

  • Drug Delivery: PEGylated derivatives to enhance oral bioavailability

Ongoing Phase I trials (NCT0543XXXX) evaluate human safety profiles, with preliminary data expected Q3 2025.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator